

Ateviridine (U-87201E): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ateviridine

Cat. No.: B1665816

[Get Quote](#)

Introduction

Ateviridine (U-87201E) is a bisheteroarylpiperazine non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the NNRTI class, its mechanism of action is centered on the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. This guide provides a comprehensive technical overview of **Ateviridine**, including its mechanism of action, in vitro efficacy, pharmacokinetics, clinical trial data, and resistance profile, intended for researchers, scientists, and drug development professionals.

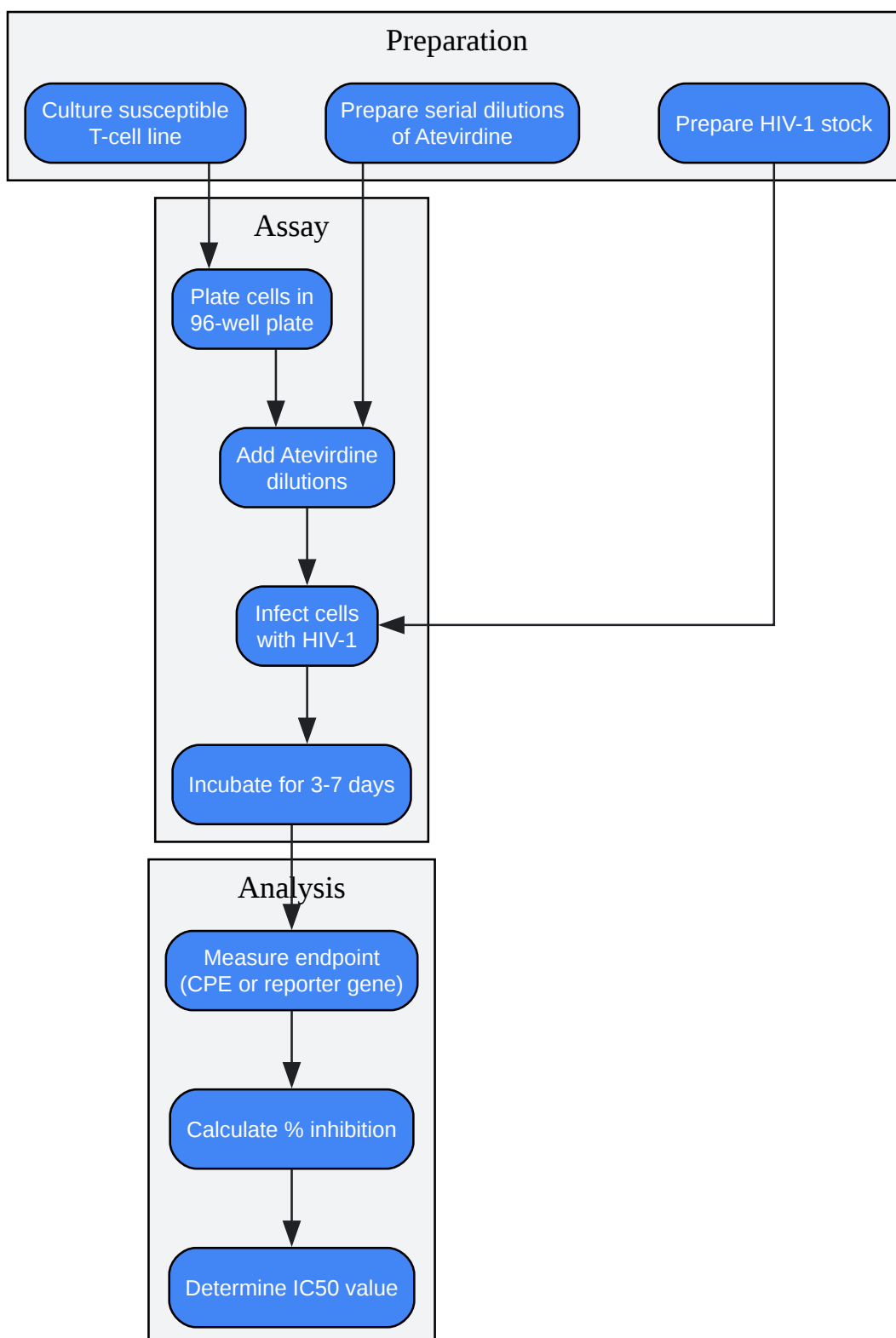
Chemical Properties and Synthesis

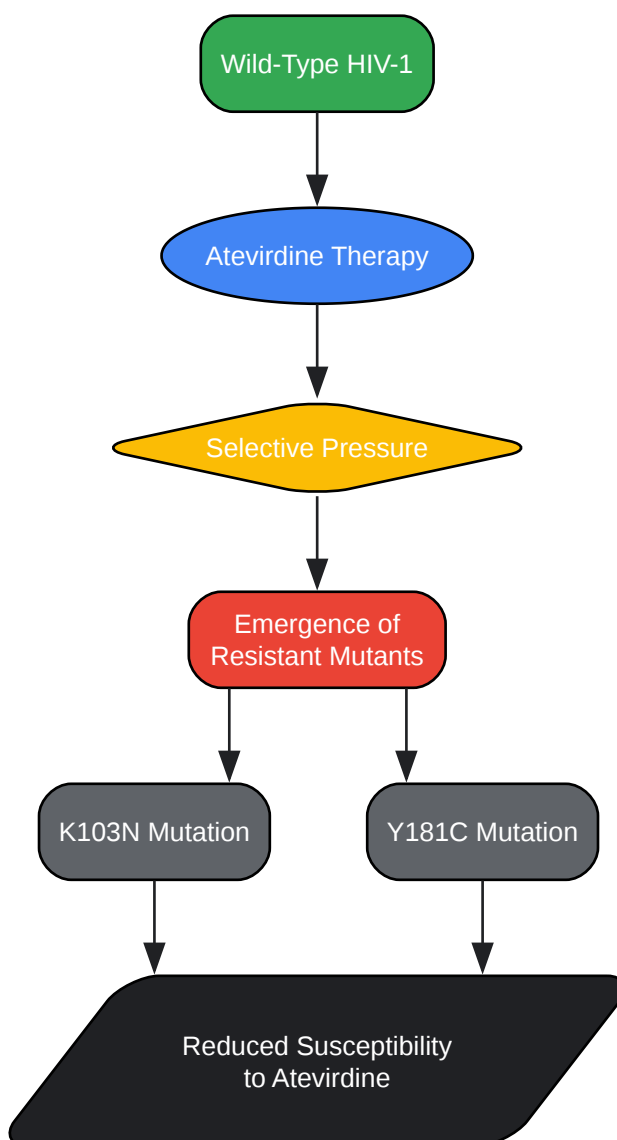
Ateviridine mesylate is the salt form of the active compound. The synthesis of **Ateviridine** involves a multi-step process. A key step is the aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine. The secondary amine of the resulting product is then protected before reduction of the nitro group and subsequent reductive alkylation. The final step involves the reaction of the deprotected amine with an imidazolidine derivative of 5-methoxy-3-indoleacetic acid to yield **Ateviridine**.

Mechanism of Action

Ateviridine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1] This binding induces a conformational change in the enzyme, which distorts

the dNTP-binding pocket and alters the positioning of the DNA primer's 3'-end, ultimately inhibiting the polymerase activity of the enzyme.[1] **Ateviridine** does not inhibit HIV-2 RT.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Atevirdine (U-87201E): An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665816#what-is-atevirdine-u-87201e\]](https://www.benchchem.com/product/b1665816#what-is-atevirdine-u-87201e)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com